3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
“3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the chlorobenzylamino and oxoethylthio groups. The final step involves the coupling of the triazolopyridine intermediate with the 4-methylphenyl group under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and thio groups.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: Substitution reactions may involve the replacement of the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazolopyridine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Medicinal applications of this compound may include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine Derivatives: Compounds with similar triazolopyridine cores, such as “3-(2-oxoethylthio)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide”.
Chlorobenzylamino Compounds: Compounds containing the chlorobenzylamino group, such as “N-(4-chlorobenzyl)-2-oxoethylamine”.
Methylphenyl Derivatives: Compounds with the 4-methylphenyl group, such as “N-(4-methylphenyl)acetamide”.
Uniqueness
The uniqueness of “3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” lies in its combination of functional groups and the triazolopyridine core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2S/c1-15-2-9-19(10-3-15)26-22(31)17-6-11-20-27-28-23(29(20)13-17)32-14-21(30)25-12-16-4-7-18(24)8-5-16/h2-11,13H,12,14H2,1H3,(H,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICGXPHKNXJGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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